Bis(trifluorométhylsulfonyl)imide de zinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

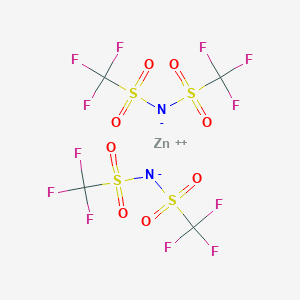

Zinc bis(trifluoromethylsulfonyl)imide: is a chemical compound with the molecular formula C4F12N2O8S4Zn and a molecular weight of 625.65 g/mol . It is known for its high thermal, chemical, and electrochemical stability . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Zinc bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:

Biology: Investigated for its potential use in biological systems due to its stability and reactivity.

Industry: Utilized in the production of advanced materials, including electronic materials and solar cells.

Mécanisme D'action

Target of Action

Zinc Bis(trifluoromethylsulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide or Zinc di[bis(trifluoromethylsulfonyl)imide], is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the process and increases the efficiency of the reaction .

Mode of Action

The compound interacts with its targets by accelerating the rate of the reaction. It is particularly useful in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates , Stereoselective Diels-Alder reaction , Tandem cyclopropane ring-opening / Conia-ene cyclization , and Aromatic nitration . These interactions result in the formation of the desired products more efficiently and selectively .

Biochemical Pathways

The affected pathways are those involved in the aforementioned reactions. The compound’s action can influence the downstream effects of these pathways, leading to the formation of the desired products .

Pharmacokinetics

Its solubility in ch2cl2 and h2o can impact its distribution in the reaction mixture and thus its effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action are the successful completion of the reactions it catalyzes. This leads to the formation of the desired products in a more efficient and selective manner .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to moisture and is hygroscopic . Therefore, it should be stored in an inert atmosphere at room temperature . These conditions ensure the compound’s stability and maximize its catalytic activity .

Analyse Biochimique

Biochemical Properties

Zinc Bis(trifluoromethylsulfonyl)imide has been reported to act as a catalyst in several biochemical reactions . It is used in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates, Stereoselective Diels-Alder reaction, Tandem cyclopropane ring-opening / Conia-ene cyclization, and Aromatic nitration

Molecular Mechanism

It is known to act as a catalyst in various biochemical reactions , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known to be hygroscopic , suggesting that it may degrade over time when exposed to moisture

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc bis(trifluoromethylsulfonyl)imide can be synthesized by reacting lithium bis(trifluoromethanesulfonyl)imide with zinc chloride in an organic solvent under dry, anhydrous conditions . The reaction typically proceeds as follows:

2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl

Industrial Production Methods: Industrial production of Zinc bis(trifluoromethylsulfonyl)imide involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc bis(trifluoromethylsulfonyl)imide is involved in various chemical reactions, including:

Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates.

Cyclization Reactions: It is used in tandem cyclopropane ring-opening and Conia-ene cyclization reactions.

Nitration Reactions: It can catalyze aromatic nitration reactions.

Common Reagents and Conditions:

Reagents: Pyrroles, β-CF3 acrylates, cyclopropanes, aromatic compounds.

Major Products:

Friedel-Crafts Alkylation: Produces alkylated pyrroles.

Cyclization Reactions: Produces cyclized products from cyclopropanes.

Nitration Reactions: Produces nitro-aromatic compounds.

Comparaison Avec Des Composés Similaires

- Lithium Bis(trifluoromethanesulfonyl)imide

- Sodium Bis(trifluoromethanesulfonyl)imide

- Potassium Bis(trifluoromethanesulfonyl)imide

Uniqueness: Zinc bis(trifluoromethylsulfonyl)imide is unique due to its high thermal and chemical stability, making it suitable for a wide range of applications. Compared to its lithium, sodium, and potassium counterparts, the zinc compound offers enhanced catalytic properties and stability .

Activité Biologique

Zinc bis(trifluoromethylsulfonyl)imide (Zn(TFSI)₂) is a compound that has garnered interest for its potential applications in various fields, including catalysis and battery technology. This article explores the biological activity of Zn(TFSI)₂, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

Zn(TFSI)₂ is characterized by its unique bis(trifluoromethylsulfonyl)imide anion, which contributes to its solubility and reactivity. The chemical formula is represented as:

The TFSI anion is known for its weakly coordinating properties, which can influence the behavior of the compound in biological and chemical systems .

One of the significant aspects of Zn(TFSI)₂ is its role as an electrolyte additive in zinc-based batteries. Research indicates that the addition of TFSI can enhance the electrochemical performance by modulating corrosion pathways and promoting uniform zinc deposition . This property is crucial for applications in energy storage, where maintaining the integrity of metal electrodes is essential.

2. Catalytic Activity

Zn(TFSI)₂ has been utilized as a catalyst in various organic reactions, including enantioselective Friedel-Crafts alkylation. The compound's ability to facilitate these reactions suggests potential applications in synthesizing biologically active compounds . The catalytic efficiency can be attributed to the unique interactions between the zinc center and the TFSI anions.

Study 1: Electrolyte Performance in Zinc Batteries

A study published in Nature Communications examined the effects of adding bis(trifluoromethanesulfonyl)imide to zinc sulfate electrolytes. The findings revealed that this additive significantly improved the reversibility of zinc anodes, achieving a high Coulombic efficiency (CE) of approximately 99.7%. This improvement was linked to the formation of a protective interphase that inhibited self-corrosion .

| Parameter | ZnSO₄ Electrolyte | ZnSO₄ + HTFSI Electrolyte |

|---|---|---|

| Coulombic Efficiency (CE) | ~95% | ~99.7% |

| pH at Zn/electrolyte interface | 1.57 | 1.71 |

Study 2: Catalytic Applications

In another study focused on organic synthesis, Zn(TFSI)₂ was evaluated for its catalytic properties in Friedel-Crafts reactions. The results indicated that Zn(TFSI)₂ effectively catalyzed reactions with high selectivity and yield, showcasing its potential utility in pharmaceutical applications .

Propriétés

Numéro CAS |

168106-25-0 |

|---|---|

Formule moléculaire |

C4F12N2O8S4Zn |

Poids moléculaire |

625.7 g/mol |

Nom IUPAC |

zinc;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

Clé InChI |

QEORIOGPVTWFMH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

Pictogrammes |

Irritant |

Synonymes |

Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.